molecular formula C7H9FN2O B12634937 6-Fluoro-5-(methoxymethyl)pyridin-3-amine

6-Fluoro-5-(methoxymethyl)pyridin-3-amine

Cat. No.: B12634937
M. Wt: 156.16 g/mol
InChI Key: LWYGIDRGPNUTML-UHFFFAOYSA-N
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Description

6-Fluoro-5-(methoxymethyl)pyridin-3-amine is a fluorinated pyridine derivative Compounds containing fluorine atoms are of significant interest in various fields due to their unique chemical and physical properties The presence of fluorine can significantly alter the reactivity, stability, and biological activity of organic molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-5-(methoxymethyl)pyridin-3-amine typically involves the introduction of a fluorine atom into a pyridine ring, followed by the addition of a methoxymethyl group. One common method is the nucleophilic aromatic substitution (S_NAr) reaction, where a fluorine atom is introduced into the pyridine ring using a fluorinating agent such as Selectfluor. The methoxymethyl group can be added via a reaction with methoxymethyl chloride in the presence of a base like sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve continuous flow chemistry techniques to enhance reaction efficiency and yield. These methods allow for better control over reaction conditions, such as temperature and pressure, and can be scaled up for large-scale production.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-5-(methoxymethyl)pyridin-3-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of palladium catalysts.

Major Products Formed

    Oxidation: Formation of corresponding pyridine N-oxide derivatives.

    Reduction: Formation of reduced pyridine derivatives.

    Substitution: Formation of substituted pyridine derivatives with various functional groups.

Scientific Research Applications

6-Fluoro-5-(methoxymethyl)pyridin-3-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 6-Fluoro-5-(methoxymethyl)pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity to these targets by forming strong hydrogen bonds or electrostatic interactions. The methoxymethyl group can also influence the compound’s solubility and membrane permeability, affecting its overall bioavailability and efficacy.

Comparison with Similar Compounds

Similar Compounds

  • 6-Fluoro-2-nitropyridin-3-ylamine
  • 6-Fluoro-5-methylpyridin-3-amine

Uniqueness

6-Fluoro-5-(methoxymethyl)pyridin-3-amine is unique due to the presence of both a fluorine atom and a methoxymethyl group. This combination imparts distinct chemical and physical properties, such as increased stability and reactivity, compared to other similar compounds. The methoxymethyl group also enhances the compound’s solubility and potential biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C7H9FN2O

Molecular Weight

156.16 g/mol

IUPAC Name

6-fluoro-5-(methoxymethyl)pyridin-3-amine

InChI

InChI=1S/C7H9FN2O/c1-11-4-5-2-6(9)3-10-7(5)8/h2-3H,4,9H2,1H3

InChI Key

LWYGIDRGPNUTML-UHFFFAOYSA-N

Canonical SMILES

COCC1=C(N=CC(=C1)N)F

Origin of Product

United States

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